6-Aminoheptan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

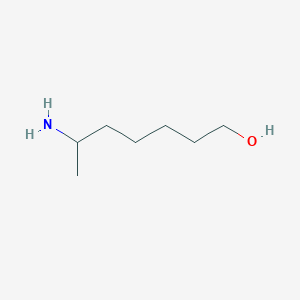

6-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone.

Synthetic Routes and Reaction Conditions:

Alcohol Amination: One common method for synthesizing this compound involves the homogeneously catalyzed amination of heptanol with ammonia.

Hydrogenation of Nitriles: Another method involves the hydrogenation of 6-cyanoheptan-1-ol.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of catalyst and reaction conditions is crucial to ensure high purity and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 6-aminoheptanal.

Reduction: The compound can be reduced to form 6-aminoheptane, typically using hydrogen gas and a metal catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: 6-Aminoheptanal.

Reduction: 6-Aminoheptane.

Substitution: Various substituted heptanols depending on the reagent used.

Biochemische Analyse

Biochemical Properties

It is known that 6-Amino-1-heptanol can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine . It may also be used along with glutaric acid to generate poly(ester amide)s with excellent film- and fiber-forming properties .

Molecular Mechanism

It is known that it can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .

Temporal Effects in Laboratory Settings

It is known that 6-Amino-1-hexanol, a similar compound, can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .

Metabolic Pathways

It is known that 6-Amino-1-hexanol, a similar compound, can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

6-Aminoheptan-1-ol serves as an important intermediate in organic synthesis. It is utilized in the production of pharmaceuticals, agrochemicals, surfactants, and lubricants. The compound's ability to undergo various reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing more complex molecules.

Synthetic Routes

The primary methods for synthesizing this compound include:

- Amination of Heptanol : This involves the catalytic reaction of heptanol with ammonia.

- Hydrogenation of Nitriles : This method utilizes the hydrogenation of 6-cyanoheptan-1-ol to produce the amino alcohol.

Biochemical Applications

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of amino alcohols have shown anti-inflammatory properties by modulating cytokine release.

Case Studies

-

Neuroprotective Study

- A study published in Neuroscience Letters investigated the effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, supporting its potential use in neuroprotection.

-

Antimicrobial Activity Assessment

- Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that it inhibited bacterial growth at concentrations below 100 µg/mL.

Industrial Applications

Surfactants and Lubricants

In industry, this compound is used in the formulation of surfactants and lubricants due to its amphiphilic nature. The presence of both hydrophilic (hydroxyl) and hydrophobic (alkyl) components allows it to function effectively in these applications.

Wirkmechanismus

The mechanism of action of 6-Aminoheptan-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino group allows it to form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions .

Vergleich Mit ähnlichen Verbindungen

6-Aminohexan-1-ol: Similar structure but with one less carbon atom.

6-Aminoheptanoic acid: Contains a carboxyl group instead of a hydroxyl group.

Heptan-1-ol: Lacks the amino group, only has a hydroxyl group.

Uniqueness: 6-Aminoheptan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

6-Aminoheptan-1-ol (C7H17NO) is an aliphatic amino alcohol that has garnered attention due to its potential biological activities. This compound is characterized by a primary amine and a hydroxyl group, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

This compound has the following chemical properties:

- Molecular Formula : C7H17NO

- Molecular Weight : 145.22 g/mol

- Boiling Point : Not specified

- Hydrophilicity : High (due to the presence of hydroxyl and amine groups)

- Log P (partition coefficient) : Approximately 0.67, indicating moderate lipophilicity which influences its absorption and distribution in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : Studies have shown that amino alcohols can protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of amino alcohols exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

Study 1: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, supporting its potential use in neuroprotection .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations below 100 µg/mL, indicating promising antimicrobial activity .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

6-aminoheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEBREFRBIOYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.